molecular formula C8H5BrClF3O B8072357 2-Chloro-4-(trifluoromethoxy)benzylbromide

2-Chloro-4-(trifluoromethoxy)benzylbromide

Cat. No.: B8072357
M. Wt: 289.47 g/mol
InChI Key: NOLWTOATNYKRSV-UHFFFAOYSA-N
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Description

Significance of Substituted Benzyl (B1604629) Bromides in Contemporary Organic Synthesis Research

Substituted benzyl bromides are a cornerstone class of reagents in modern organic synthesis, valued for their versatility as precursors and reactive intermediates. fiveable.me The presence of the bromomethyl group (-CH₂Br) attached to a substituted benzene (B151609) ring provides a highly reactive electrophilic center, making these compounds excellent substrates for a wide array of chemical transformations. fiveable.me Their primary utility lies in nucleophilic substitution reactions, where the bromide atom, being a good leaving group, is readily displaced by a variety of nucleophiles. fiveable.mersc.org This reactivity allows for the facile introduction of the substituted benzyl moiety into a larger molecular framework.

A significant application of benzyl bromides is in benzylation, a common strategy for protecting alcohol functional groups during multi-step syntheses. beilstein-journals.org Beyond protection, they serve as key building blocks in the construction of more complex molecular architectures. They are instrumental in the Wittig reaction for the synthesis of alkenes and are widely used in various carbon-carbon bond-forming cross-coupling reactions. fiveable.meorganic-chemistry.org The conversion of benzyl bromides to benzyl cyanides via reaction with cyanide salts is a particularly noteworthy transformation. wikipedia.orgorgsyn.org The resulting benzyl cyanides are themselves valuable intermediates that can be hydrolyzed to phenylacetic acids or hydrogenated to form phenethylamines, both of which are common structural motifs in pharmaceuticals and other bioactive compounds. wikipedia.orggoogle.com The specific substituents on the aromatic ring can be chosen to modulate the compound's reactivity or to be incorporated as essential features in the final target molecule.

Contextualizing the Influence of Trifluoromethoxy and Chloro Substituents on Aromatic Systems

The chemical behavior of 2-Chloro-4-(trifluoromethoxy)benzyl bromide is profoundly influenced by the electronic properties of its two substituents on the aromatic ring: the chloro group (-Cl) and the trifluoromethoxy group (-OCF₃).

The trifluoromethoxy group is a powerful electron-withdrawing substituent, largely due to the intense inductive effect of the three highly electronegative fluorine atoms. nih.gov This makes the -OCF₃ group one of the more strongly deactivating groups. Like the chloro group, the oxygen atom's lone pairs can participate in resonance, directing electrophilic attack to the ortho and para positions, with a strong preference for the para position. nih.gov The trifluoromethoxy group is also noted for its high lipophilicity and metabolic stability, properties that have made it increasingly important in the design of pharmaceuticals and agrochemicals. nih.govmdpi.comnih.gov

In 2-Chloro-4-(trifluoromethoxy)benzyl bromide, the combination of these two deactivating groups significantly reduces the electron density of the aromatic ring. This electronic pull influences the reactivity of the benzylic C-Br bond, a key factor in its synthetic applications.

SubstituentInductive EffectResonance EffectRing ActivityDirecting Influence
Chloro (-Cl)Withdrawing (-I)Donating (+R)DeactivatingOrtho, Para
Trifluoromethoxy (-OCF₃)Strongly Withdrawing (-I)Donating (+R)Strongly DeactivatingOrtho, Para (Para-preferred)

Overview of Academic Research Trajectories for 2-Chloro-4-(trifluoromethoxy)benzylbromide and Related Analogues

Direct academic literature focusing exclusively on 2-Chloro-4-(trifluoromethoxy)benzyl bromide is limited, as is common for many specialized chemical building blocks. Its primary role is that of a synthetic intermediate, designed for use in the construction of more complex, often patented, target molecules in fields like medicinal and agricultural chemistry. alfa-chemistry.com The research trajectory for this compound and its close analogues is therefore best understood by examining its synthesis and subsequent chemical transformations.

The synthesis of 2-Chloro-4-(trifluoromethoxy)benzyl bromide would typically proceed via the free-radical bromination of the corresponding toluene (B28343) derivative, 2-chloro-4-(trifluoromethoxy)toluene, using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation. sciencemadness.org

Once synthesized, a primary research application for this and related benzyl bromides is their conversion into other useful intermediates. A common and well-documented reaction is nucleophilic substitution with sodium or potassium cyanide to yield the corresponding benzyl cyanide. google.comwikipedia.org For example, the reaction of 2-Chloro-4-(trifluoromethoxy)benzyl bromide with sodium cyanide would produce 2-Chloro-4-(trifluoromethoxy)benzyl cyanide. This nitrile can then be further elaborated. For instance, a patent for the preparation of agrochemical intermediates describes the reaction of 4-(trifluoromethoxy)benzyl bromide with sodium cyanide to form (4-trifluoromethoxyphenyl)acetonitrile, which is subsequently reduced to 2-(4-trifluoromethoxyphenyl)ethylamine. google.com This highlights a typical synthetic pathway where the benzyl bromide unit serves as a precursor to a phenethylamine (B48288) scaffold, a privileged structure in drug discovery.

The unique substitution pattern of 2-Chloro-4-(trifluoromethoxy)benzyl bromide makes it a bespoke building block for introducing a specific set of electronic and steric properties into a target molecule, likely for optimizing biological activity or pharmacokinetic properties.

Physicochemical Properties of 2-Chloro-4-(trifluoromethoxy)benzyl bromide and Related Analogues
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-Chloro-4-(trifluoromethoxy)benzyl bromide1261642-94-7C₈H₅BrClF₃O289.48
4-Chloro-2-(trifluoromethoxy)benzyl bromide1261606-06-7C₈H₅BrClF₃O289.48
4-Chloro-3-(trifluoromethoxy)benzyl bromide886500-93-2C₈H₅BrClF₃O289.48
4-(Trifluoromethoxy)benzyl bromide50824-05-0C₈H₆BrF₃O255.03
2-Chloro-4-(trifluoromethyl)benzyl bromide279252-26-5C₈H₅BrClF₃273.48
4-Chloro-2-(trifluoromethyl)benzyl bromide395-46-0C₈H₅BrClF₃273.48

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLWTOATNYKRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Trifluoromethoxy Benzylbromide

Bromination Approaches for Benzylic Positions

The conversion of the methyl group in 2-chloro-4-(trifluoromethoxy)toluene to a bromomethyl group is a critical final step. This is typically achieved through radical bromination, which selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. organic-chemistry.org

The most common and efficient method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄). organic-chemistry.orgcommonorganicchemistry.com The reaction is initiated by a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV light). commonorganicchemistry.comwikipedia.org

The mechanism proceeds via a radical chain reaction. AIBN, upon heating (typically between 66-72 °C), decomposes to form two 2-cyano-2-propyl radicals and nitrogen gas. wikipedia.org These initiator radicals then abstract a hydrogen atom from a trace amount of HBr, which is present in NBS or generated in situ, to produce a bromine radical (Br•). vedantu.com The bromine radical abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, generated in low concentration from the reaction of NBS with HBr, to yield the final product, 2-Chloro-4-(trifluoromethoxy)benzyl bromide, and another bromine radical, which propagates the chain. masterorganicchemistry.com Using NBS is advantageous as it maintains a low, constant concentration of Br₂ and HBr, minimizing side reactions such as electrophilic addition to the aromatic ring. organic-chemistry.org

Table 1: Reagents and Conditions for Radical Bromination
Reagent Role Typical Conditions Reference(s)
N-Bromosuccinimide (NBS)Bromine SourceUsed in stoichiometric amounts. commonorganicchemistry.comvedantu.com
Azobisisobutyronitrile (AIBN)Radical InitiatorCatalytic amounts, thermal decomposition. commonorganicchemistry.comwikipedia.org
Carbon Tetrachloride (CCl₄)SolventAnhydrous, reflux temperature. commonorganicchemistry.comvedantu.com

Strategies for Introducing the Trifluoromethoxy Moiety

The installation of the trifluoromethoxy (-OCF₃) group onto the aromatic ring is a significant synthetic challenge. Several distinct strategies have been developed to form the aryl-O-CF₃ bond, starting from various precursors.

This approach involves the reaction of an activated aryl precursor with a nucleophilic trifluoromethoxide (⁻OCF₃) source. However, the trifluoromethoxide anion is a relatively poor nucleophile. beilstein-journals.org One effective reagent is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), which can displace good leaving groups, such as triflates, from aromatic rings under mild conditions. beilstein-journals.org Another powerful method is the copper-catalyzed trifluoromethylation of aryl halides. acs.org In a process developed by Amii and coworkers, a copper(I) iodide/phenanthroline catalyst system is used to couple aryl iodides with a trifluoromethyl source like triethyl(trifluoromethyl)silane (B54436) (CF₃SiEt₃) and a fluoride (B91410) source such as potassium fluoride (KF). acs.org While this method primarily installs a -CF₃ group, modifications and related copper-based reagents can be used for trifluoromethoxylation. organic-chemistry.org

Direct electrophilic trifluoromethoxylation of an aromatic ring is not a well-established method due to the difficulty in generating a potent "OCF₃⁺" electrophile. However, the trifluoromethoxy group can be installed by the O-trifluoromethylation of a corresponding phenol (B47542), such as 2-chloro-4-hydroxytoluene. This is achieved using electrophilic trifluoromethylating agents. researchgate.netresearchgate.net Hypervalent iodine compounds, known as Togni reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), are effective for the trifluoromethylation of the hydroxyl group on phenols to yield aryl trifluoromethyl ethers. nih.govwikipedia.org Similarly, Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, also serve as electrophilic "CF₃⁺" sources for this transformation. nih.govbeilstein-journals.org

Table 2: Electrophilic Reagents for O-Trifluoromethylation of Phenols
Reagent Class Example Description Reference(s)
Hypervalent Iodine ReagentsTogni Reagent IITransfers a "CF₃⁺" equivalent to the oxygen of a phenol. nih.govwikipedia.org
Dibenzothiophenium SaltsUmemoto ReagentS-(trifluoromethyl)dibenzothiophenium triflate acts as an electrophilic CF₃ source. nih.govbeilstein-journals.org

A modern approach to forming aryl trifluoromethyl ethers involves the decarboxylative fluorination of aryloxydifluoroacetic acids. In this method, a phenol precursor is first converted to an aryloxydifluoroacetic acid. Subsequent treatment with silver(II) fluoride (AgF₂) induces decarboxylation and fluorination to yield the desired trifluoromethyl aryl ether. researchgate.net The reaction proceeds under mild conditions and tolerates a range of functional groups. The addition of ligands like 2,6-difluoropyridine (B73466) can enhance the reactivity and solubility of the silver reagent. researchgate.net

This is a classical and robust method for synthesizing aryl trifluoromethyl ethers, first reported by L. Yagupolskii. mdpi.comnih.gov The synthesis begins with a suitable precursor, such as 2-chloro-4-methoxytoluene (an anisole (B1667542) derivative) or 2-chloro-4-hydroxytoluene (a phenol).

From Anisoles : The methoxy (B1213986) group of an electron-deficient anisole is chlorinated, often using phosphorus pentachloride at high temperatures (e.g., 200 °C), to produce an aryl trichloromethyl ether (Ar-OCCl₃). mdpi.comnih.gov

From Phenols : Phenols can be converted to aryl chlorothionoformates, which are then chlorinated to give the aryl trichloromethyl ether. beilstein-journals.orgnih.gov

In the final step, a chlorine-fluorine exchange reaction (the Swarts reaction) is performed on the aryl trichloromethyl ether. mdpi.com This is typically accomplished using reagents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) at elevated temperatures (e.g., 150 °C), or with anhydrous hydrogen fluoride (HF). mdpi.comnih.gov This sequence effectively replaces the three chlorine atoms with fluorine atoms to form the stable trifluoromethoxy group. researchgate.net

Advanced Synthetic Transformations for Benzyl (B1604629) Bromide Derivatives

Advanced synthetic methods provide the tools to create complex molecular architectures from simpler precursors. For benzyl bromide derivatives, these transformations include homologation reactions that extend the carbon skeleton and fluorination reactions that introduce fluorine atoms at the benzylic position, a modification known to significantly alter a molecule's properties.

Homologation Reactions via Carbon-Carbon Bond Insertion (e.g., Diazo chemistry, Phenonium Ion Intermediates)

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit or a related group, can be achieved on benzyl bromide derivatives through a formal insertion of a diazo compound into the C(sp²)–C(sp³) bond. nih.govcolab.ws This transformation is a departure from classical nucleophilic substitution reactions and represents a significant challenge in synthetic chemistry. nih.gov

Recent research has demonstrated a Lewis acid-catalyzed homologation of electron-rich benzyl bromide derivatives with diazo compounds. nih.govacs.org The reaction mechanism is initiated by the reaction of the benzyl bromide with a Lewis acid, which facilitates the formation of a benzylic carbocation. nih.gov This cation then reacts with the diazo compound. researchgate.net A key feature of this process is the intermediacy of a phenonium ion, a bridged carbocation where the phenyl ring participates in stabilizing the positive charge. nih.govnih.gov The reaction cascade involves the formation of an alkyl diazonium ion, loss of dinitrogen, and the generation of the phenonium ion intermediate. nih.gov The subsequent nucleophilic opening of this phenonium ion by the bromide anion leads to the homologated product, which contains a newly formed benzylic quaternary center. nih.govcolab.ws

Computational analysis has provided significant insight into the reaction pathway, identifying the initial C-C bond formation as the rate-determining step, which proceeds via an Sₙ1 mechanism. nih.gov This is followed by a series of cascading cationic intermediates leading to the phenonium ion. nih.gov The regioselectivity of the phenonium ion opening is typically high. nih.gov

The scope of this reaction has been explored with various electron-rich benzyl bromide derivatives and trifluoromethyl-substituted diazo compounds. nih.gov Functional groups such as ethers, esters, amides, ketones, and even sulfones are well-tolerated in the reaction. researchgate.net

Table 1: Scope of Homologation Reaction on Substituted Benzyl Bromides nih.govresearchgate.net
Substituent on Benzyl BromideNotesYield
4-MethoxyStandard substrate for optimization.Good
4-AllyloxyProduct 3m obtained in good yield.Good
4-PropargyloxyProduct 3n obtained in good yield.Good
4-BenzyloxyProduct 3o obtained in good yield.Good
3,4-Dimethoxy (Veratrole derivative)Product 3q tolerated.Good
3-Bromo-4-methoxyProduct 3r tolerated.Good
4-(Trifluoromethyl)Substrate 3k worked well.Good
4-DimethylaminoRequired SnCl₄ as catalyst to avoid halogen crossover, affording chloride product 3v.Acceptable

Benzylic Fluorination via Carbon-Hydrogen Activation or Halogen Substitution

The introduction of fluorine into a molecule at the benzylic position can profoundly influence its metabolic stability and biological activity. rsc.org This has driven the development of numerous methods for benzylic fluorination, which can be broadly categorized into halogen substitution (C-Br to C-F) and direct C-H activation.

Halogen Substitution

The classic approach to benzylic fluorination involves the nucleophilic substitution of the bromide in a benzyl bromide. This halogen exchange (halex) reaction is a fundamental transformation. nih.gov Modern methods have focused on developing mild and efficient fluorinating agents. Triethylamine tris(hydrogen fluoride) (Et₃N·3HF) has emerged as an effective reagent for the bromine-fluorine exchange on various alkyl bromides, including α-carbonyl benzyl bromides. nih.govnii.ac.jp

One strategy involves using Et₃N·3HF in the presence of a base like potassium phosphate (B84403) (K₃PO₄). nih.gov An alternative and often more reactive method combines Et₃N·3HF with silver fluoride (AgF). nih.govnii.ac.jp This combination has been shown to enhance reactivity and provides good yields for the monofluorinated products. nih.gov The scope of these methods is broad, tolerating various substituents on the aromatic ring and accommodating primary, secondary, and even tertiary benzylic bromides. nii.ac.jp For instance, α-bromo benzylacetates with both electron-donating and electron-withdrawing groups undergo this fluorine-bromine exchange to give the desired products in satisfactory yields. nih.govnii.ac.jp

Table 2: Nucleophilic Fluorination of α-Bromo Benzylacetates nih.govnii.ac.jp
Substituent on Phenyl RingReagentsYield
2-MethoxyEt₃N·3HF, AgF92% (gram scale)
Various HalogensEt₃N·3HF, AgFSatisfactory
Electron-withdrawing groupsEt₃N·3HF, AgFSatisfactory
Electron-donating groupsEt₃N·3HF, AgFSatisfactory

Carbon-Hydrogen Activation

Direct fluorination of benzylic C(sp³)–H bonds is a highly desirable but challenging transformation that avoids the pre-functionalization required for substitution reactions. acs.org Research in this area has yielded several catalytic systems that operate under mild conditions. acs.orgbeilstein-journals.org

Iron-Catalyzed Fluorination : An inexpensive and readily available catalyst, iron(II) acetylacetonate, has been used in combination with Selectfluor to achieve the monofluorination of benzylic C-H bonds. acs.orgbeilstein-journals.org This system is effective for substrates that are not overly electron-rich or electron-poor and shows excellent selectivity for the benzylic position, even in the presence of more acidic protons α to a carbonyl group. acs.org

Copper-Catalyzed Fluorination : Copper-based catalysts have been employed with N-fluorobenzenesulfonimide (NFSI) for the site-selective fluorination of benzylic C-H bonds. beilstein-journals.orgorganic-chemistry.org In this process, a copper(I) species abstracts a fluorine atom from NFSI to generate an N-centered radical, which then performs a hydrogen atom transfer (HAT) from the benzylic position of the substrate. beilstein-journals.org The resulting benzylic radical is then trapped by a fluorine source. beilstein-journals.org

Photoredox Catalysis : Visible light-activated photocatalysis offers an operationally simple method for direct benzylic fluorination. organic-chemistry.org Diarylketone catalysts, such as 9-fluorenone, can be excited by visible light to selectively abstract a benzylic hydrogen atom. organic-chemistry.org The carbon-centered radical is then trapped by a fluorine radical donor. organic-chemistry.org This approach allows for the monofluorination of benzylic C-H groups under mild conditions. organic-chemistry.org Another photocatalytic strategy uses a decatungstate catalyst with NFSI under UV light (365 nm) for the fluorination of benzylic C-H bonds. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Trifluoromethoxy Benzylbromide

Nucleophilic Substitution Pathways

Nucleophilic substitution is a cornerstone of organic chemistry, and benzyl (B1604629) halides are classic substrates for these reactions. The reactivity of 2-Chloro-4-(trifluoromethoxy)benzyl bromide in such transformations is significantly influenced by the electronic landscape of the aromatic ring and the steric environment around the reactive benzylic carbon.

The carbon atom of the bromomethyl group (-CH₂Br) in 2-Chloro-4-(trifluoromethoxy)benzyl bromide is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the adjacent bromine atom, which polarizes the C-Br bond. This inherent electrophilicity makes it a prime target for a wide array of nucleophiles.

Amines: Primary and secondary amines readily react with benzyl halides to form the corresponding N-alkylated products, known as benzylamines. organic-chemistry.org The reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on the benzylic carbon, displacing the bromide ion. This method is a fundamental route for the synthesis of substituted amines. organic-chemistry.org

Thiols: Thiols and their corresponding thiolates are potent nucleophiles and react efficiently with benzyl bromides to yield thioethers. researchgate.net A common synthetic strategy involves the reaction of a benzyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt, which is then hydrolyzed in situ to generate a thiolate. This thiolate can then react with another halide to produce a thioether, a procedure that conveniently avoids the handling of malodorous thiols. arkat-usa.org

Alcohols: While generally weaker nucleophiles than amines or thiols, alcohols can react with reactive benzyl halides, particularly under conditions that promote the formation of a benzylic carbocation. nih.gov The reaction of 4-(trifluoromethoxy)benzyl bromide with alcohols in the presence of a suitable catalyst can lead to the formation of the corresponding benzyl ethers. The reactivity is often enhanced by the electronic properties of the substituents on the benzyl group. nih.govgoogle.com

The general scheme for these nucleophilic substitution reactions is presented below:

Scheme 1: General Nucleophilic Substitution with 2-Chloro-4-(trifluoromethoxy)benzyl bromide
Reaction scheme showing the benzyl bromide reacting with a generic nucleophile Nu to form the substituted product and a bromide salt.
Where Nu: can be R₂NH (Amine), RS⁻ (Thiolate), or RO⁻ (Alkoxide).

A summary of the expected reactivity with various nucleophiles is provided in the table below.

Nucleophile TypeReagent ExampleProduct ClassGeneral Reactivity
AmineR-NH₂Secondary BenzylamineHigh
Thiol / ThiolateR-SH / R-S⁻Benzyl ThioetherVery High
Alcohol / AlkoxideR-OH / R-O⁻Benzyl EtherModerate
CyanideNaCNBenzyl NitrileHigh

The presence of the chloro and trifluoromethoxy groups on the benzene (B151609) ring profoundly impacts the reactivity of the benzylic bromide. Both substituents are strongly electron-withdrawing, a property that significantly enhances the electrophilicity of the benzylic carbon.

The trifluoromethoxy (-OCF₃) group is considered a "super-halogen" because its electronic properties are similar to those of a chlorine atom. beilstein-journals.org It is a powerful sigma-withdrawing group due to the high electronegativity of the fluorine atoms, while also exhibiting some pi-donating character from the oxygen lone pairs. reddit.com However, the inductive withdrawal effect dominates, making the attached phenyl ring electron-poor. beilstein-journals.orgreddit.com Similarly, the chlorine atom at the ortho position also withdraws electron density through a strong inductive effect. vaia.com

These cumulative electron-withdrawing effects have two major consequences for nucleophilic substitution reactions:

Increased Electrophilicity: By pulling electron density away from the benzylic carbon, these substituents increase its partial positive charge, making it a more attractive target for nucleophiles.

Stabilization of Intermediates/Transition States: In reactions proceeding through an Sₙ1-like mechanism, the electron-withdrawing groups would destabilize the formation of a full benzylic carbocation. However, for Sₙ2 reactions, they stabilize the electron-rich transition state where the negative charge is developing on the leaving group and the nucleophile is forming a new bond. For benzyl halides, which can react via a continuum of Sₙ1 and Sₙ2 pathways, the stabilization of the carbocation-like character in the transition state is crucial. quora.comyoutube.com The electron-withdrawing groups enhance the rate of reaction by stabilizing the partial positive charge that develops on the benzylic carbon in the transition state. This activation makes the compound particularly reactive towards nucleophilic displacement.

Steric hindrance is a critical factor, particularly for Sₙ2 reactions, which require a backside attack by the nucleophile on the electrophilic carbon. libretexts.org The rate of Sₙ2 reactions decreases as steric bulk increases around the reaction center. libretexts.orgchemistrysteps.com

In 2-Chloro-4-(trifluoromethoxy)benzyl bromide, the bromomethyl group is a primary halide, which generally favors Sₙ2 reactions. However, the presence of a chlorine atom in the ortho position introduces potential steric hindrance. This substituent is in close proximity to the reactive -CH₂Br group and can partially obstruct the trajectory of an incoming nucleophile, potentially slowing the rate of an Sₙ2 reaction compared to an unsubstituted benzyl bromide. libretexts.org While benzylic systems are generally highly reactive, the steric demand of the ortho-chloro group cannot be entirely discounted and may influence reaction kinetics, especially with bulky nucleophiles. youtube.com

Beyond the classic Sₙ1 and Sₙ2 pathways, an alternative mechanism known as the halogenophilic nucleophilic substitution (Sₙ2X) has been described. ntu.edu.sgntu.edu.sg This pathway involves a frontal attack of the nucleophile on the halogen atom (in this case, bromine) rather than the carbon atom. ntu.edu.sgnih.gov This initial attack generates a carbanion intermediate and a new electrophile (Nu-Br), which then react to form the final product. ntu.edu.sg

A key feature of the Sₙ2X reaction is that it is less sensitive to backside steric hindrance, which makes it a viable pathway for sterically congested substrates. nih.govwixsite.com While often discussed in the context of tertiary halides, its principles are relevant to understanding the full reactive potential of any alkyl halide. ntu.edu.sg Computational studies have highlighted the importance of halogen bonding between the substrate and the nucleophile in facilitating this pathway. ntu.edu.sg This mechanism provides an alternative route for substitution, particularly in cases where the traditional Sₙ2 backside attack is sterically hindered.

Reductive Transformations of the Benzylic Bromide

The C-Br bond in 2-Chloro-4-(trifluoromethoxy)benzyl bromide can also undergo reductive cleavage, offering pathways to different functional groups.

The bromomethyl group can be selectively reduced to a methyl group, a transformation known as hydrodebromination. This can be achieved using various catalytic systems. For instance, the electrolysis of benzyl bromide in the presence of a [Co(salen)] catalyst has been shown to yield toluene (B28343) (methylbenzene) as the major product. rsc.org This electro-generated Co(I) species reacts with the alkyl halide to form an organocobalt complex, which then undergoes further reduction and cleavage of the cobalt-carbon bond to yield the reduced product. rsc.org This type of catalytic reduction allows for the specific transformation of the benzylic bromide to a methyl group while leaving the other functional groups on the aromatic ring intact.

Cross-Coupling Reactions

The benzylic bromide moiety of 2-Chloro-4-(trifluoromethoxy)benzyl bromide serves as an excellent electrophilic partner in a variety of carbon-carbon bond-forming reactions, most notably those catalyzed by palladium. These methods offer powerful tools for constructing complex molecular architectures.

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for creating C-C bonds. The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwhiterose.ac.uk For a benzylic halide like 2-Chloro-4-(trifluoromethoxy)benzyl bromide, the cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.org The Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates or boronic acids proceeds in high yields and exhibits good functional group tolerance. nih.govysu.am Given the electron-deficient nature of the phenyl ring in 2-Chloro-4-(trifluoromethoxy)benzyl bromide, it is expected to be a highly reactive substrate in Suzuki couplings. The reaction is typically performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov While benzyl chlorides can be viable partners, benzyl bromides are generally more reactive. nih.gov

Stille Coupling: The Stille reaction pairs an organic halide with an organostannane reagent. organic-chemistry.orglibretexts.org This methodology is known for its tolerance of a wide array of functional groups, as the organotin reagents are stable and generally unreactive towards many common functionalities. organic-chemistry.orglibretexts.org The coupling of benzyl bromides is a well-established transformation within the Stille coupling scope. The key transmetalation step involves the transfer of an organic group from the tin atom to the palladium center. libretexts.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide and is recognized for the high reactivity of the organozinc nucleophile. organic-chemistry.orgnih.gov The Negishi coupling is effective for a broad range of substrates, including benzylic halides. organic-chemistry.org Recent advancements have led to catalyst systems that are highly efficient for the C(sp³)–C(sp²) bond formation between secondary alkylzinc halides and aryl bromides, effectively suppressing the common side reaction of β-hydride elimination. nih.gov For a primary benzylic bromide like the title compound, this side reaction is not a concern, and efficient coupling is anticipated.

Coupling ReactionNucleophileTypical Catalyst/LigandBaseGeneral Applicability
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)₂, R-BF₃K)PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂/PPh₃Cs₂CO₃, K₂CO₃High functional group tolerance; non-toxic boron byproducts. libretexts.orgnih.gov
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄, Pd(OAc)₂/DabcoNot always requiredVery broad scope and functional group tolerance; toxic tin reagents. organic-chemistry.orglibretexts.org
NegishiOrganozinc (e.g., R-ZnX)Pd₂(dba)₃/PCyp₃, Ni(COD)₂Not requiredHighly reactive nucleophiles; sensitive to air and moisture. organic-chemistry.orgnih.gov

Photochemical and Radical-Mediated Reaction Pathways

Visible-light photoredox catalysis has emerged as a powerful platform for activating organic molecules under mild conditions. Electron-deficient benzyl bromides, such as 2-Chloro-4-(trifluoromethoxy)benzyl bromide, are particularly well-suited substrates for these transformations, enabling the generation of reactive cationic intermediates that are otherwise difficult to access.

Photoredox Catalysis for Carbocation Generation from Electron-Deficient Benzylic Bromides

A significant challenge in organic synthesis is the generation of destabilized carbocations from electronically deactivated precursors without resorting to harsh conditions like strong Lewis acids. cas.cnnih.gov Visible-light photoredox catalysis provides an elegant solution by enabling the heterolysis of benzylic C-Br bonds through a sequence of single-electron transfer (SET) events. cas.cnresearchgate.netscispace.com

The proposed mechanism involves two consecutive SET processes. First, the excited state of a photocatalyst (e.g., Ir(ppy)₃) reduces the electron-deficient benzyl bromide, leading to the cleavage of the C-Br bond and formation of a benzyl radical and a bromide anion. Subsequently, the benzyl radical is oxidized by the photocatalyst in its oxidized state, generating the corresponding benzylic carbocation. cas.cnnih.gov This method has been successfully applied to Friedel-Crafts-type alkylations of arenes with α-trifluoromethyl benzyl bromides, highlighting its utility for substrates bearing strong electron-withdrawing groups. cas.cnnih.gov The 2-chloro and 4-trifluoromethoxy substituents on the title compound would similarly deactivate the benzylic position, making it an ideal candidate for this activation mode. cas.cn

Photoinduced Generation of Benzyl Cations (e.g., via oxidation of benzyl radicals or direct heterolysis)

Benzyl cations can be generated photochemically through multiple pathways. For benzyl bromides, the predominant mechanism upon UV irradiation is often the photoinduced homolysis of the C-Br bond, which generates a benzyl radical. nih.gov This radical intermediate can then be oxidized to the corresponding benzyl cation via electron transfer, a process that can be facilitated by a photocatalyst as described above or by other means. nih.gov

Alternatively, direct heterolysis of a benzylic C-X bond can occur upon photoirradiation, although this is more common for substrates with better leaving groups, such as quaternary ammonium (B1175870) salts. nih.gov Studies on the radiolysis of benzyl bromide derivatives in low-temperature matrices have confirmed the formation of radical cations, which are key precursors in these photo-induced transformations. iaea.org The specific pathway—homolysis followed by oxidation versus direct heterolysis—is influenced by the substrate's electronic properties, the leaving group, and the reaction conditions. nih.gov

Photochemical Ring-Opening Reactions Involving Benzyl Bromide Derivatives

The benzyl cations generated via photoredox catalysis can be trapped by various nucleophiles. A notable application is the ring-opening addition reaction with cyclic ethers like tetrahydrofuran (B95107) (THF). cas.cnresearchgate.net In this process, the photogenerated carbocation is captured by the cyclic ether, which is subsequently opened by the bromide ion that was released in the initial reduction step. cas.cn This reaction proceeds through an SET pathway rather than a traditional Sₙ2 mechanism and provides a novel method for C-O bond formation and ether functionalization. cas.cnresearchgate.net

The scope of this reaction includes a variety of structurally diverse benzyl bromides, particularly those bearing electron-withdrawing groups like trifluoromethyl (CF₃), which enhance the reactivity of the substrate under these photoredox conditions. cas.cn It has also been shown that less-reactive benzyl bromide derivatives can participate in photochemical α-selective radical ring-opening reactions of acyl bicyclobutanes, further demonstrating their versatility in photochemical transformations. rsc.org

Reaction TypeKey IntermediateTypical ReactantsCatalyst/ConditionsProduct Type
Friedel-Crafts AlkylationBenzylic CarbocationElectron-deficient benzyl bromide, AreneIr(ppy)₃, Blue LEDs, ZnF₂ cas.cn1,1-Diarylalkane derivative
Ring-Opening AdditionBenzylic CarbocationBenzyl bromide, Cyclic ether (e.g., THF)Ir(ppy)₃, Blue LEDs cas.cnHaloalkoxy ether
Radical Ring-OpeningBenzyl RadicalBenzyl bromide, Acyl bicyclobutanefac-Ir(ppy)₃, Blue LEDs rsc.orgFunctionalized cyclobutene

Analysis of Substituent Electronic Effects on Reactivity Profiles

The reactivity of 2-Chloro-4-(trifluoromethoxy)benzyl bromide is significantly governed by the electronic properties of its two substituents on the aromatic ring.

The 4-(trifluoromethoxy) group (-OCF₃) is a potent electron-withdrawing group. While the oxygen atom can theoretically donate electron density to the ring via resonance (+M effect), this effect is strongly attenuated by the three highly electronegative fluorine atoms. The dominant influence is a very strong inductive electron withdrawal (-I effect), which deactivates the entire aromatic ring and, crucially, destabilizes the formation of a positive charge at the benzylic position. This electronic deactivation makes traditional Sₙ1-type reactions, which proceed through a carbocation intermediate, more difficult under thermal conditions. However, this same property makes the compound an excellent substrate for photoredox-catalyzed reactions that generate carbocations via a stepwise radical pathway, as the initial reduction step is favored for electron-deficient substrates. cas.cnnih.gov

The 2-chloro group (-Cl) also acts as an electron-withdrawing group through induction (-I effect), further contributing to the electron-deficient nature of the benzyl system. Its position ortho to the benzylic methylene (B1212753) group also introduces a steric component, which can influence the approach of nucleophiles or the geometry of transition states in catalytic cycles. In palladium-catalyzed cross-coupling, while the benzylic C-Br bond is the primary site of oxidative addition, the electronic nature of the aryl ring can modulate the reactivity of the palladium center. For instance, the electron-withdrawing groups would make the benzylic carbon more electrophilic, potentially facilitating nucleophilic attack in some mechanistic scenarios. In iron-catalyzed cross-electrophile couplings, benzyl bromides bearing electron-withdrawing chloro and fluoro groups have been shown to be effective coupling partners. acs.org

Together, these two substituents create a highly electron-deficient benzyl bromide. This electronic profile renders the molecule particularly susceptible to reductive activation under photoredox conditions and enhances its electrophilicity, making it a reactive partner in various cross-coupling reactions designed to tolerate such functional groups.

Modulation of Benzene Ring Activation by Chloro and Trifluoromethoxy Groups

The reactivity of the benzene ring in 2-Chloro-4-(trifluoromethoxy)benzyl bromide is significantly influenced by the electronic properties of the chloro and trifluoromethoxy substituents. Both groups are known to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions.

The trifluoromethoxy group (-OCF₃), located at the 4-position, is a potent electron-withdrawing group. The strong electronegativity of the three fluorine atoms creates a powerful inductive pull that is transmitted through the oxygen atom to the benzene ring. niscpr.res.in Unlike the methoxy (B1213986) group (-OCH₃), which is an activating group due to its strong resonance donation, the trifluoromethoxy group's resonance donation from the oxygen lone pairs is significantly diminished by the strong electron-withdrawing fluorine atoms. Consequently, the trifluoromethoxy group primarily deactivates the benzene ring through a strong inductive effect.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Benzene Ring
Chloro2Electron-withdrawing (-I)Electron-donating (+R)Deactivating
Trifluoromethoxy4Strongly Electron-withdrawing (-I)Weakly Electron-donating (+R)Strongly Deactivating

Kinetic Analysis of Reactivity in Oxidation Processes

The oxidation of the benzylic carbon in benzyl halides is a common transformation in organic synthesis. The rate of this oxidation is highly dependent on the nature of the substituents on the aromatic ring. For 2-Chloro-4-(trifluoromethoxy)benzyl bromide, the presence of two strong electron-withdrawing groups is expected to have a significant impact on the kinetics of its oxidation.

Kinetic studies on the oxidation of substituted benzyl alcohols and halides have consistently shown that electron-withdrawing groups decrease the reaction rate. orientjchem.orgasianpubs.orgresearchgate.net This is because the rate-determining step in many oxidation mechanisms involves the formation of an electron-deficient transition state at the benzylic position, such as a benzylic radical or a carbocation. masterorganicchemistry.comresearchgate.net Electron-withdrawing groups destabilize this transition state by pulling electron density away from the reaction center, thereby increasing the activation energy and slowing down the reaction.

The general trend observed in the oxidation of substituted benzyl compounds is that substrates with electron-donating groups (e.g., -OCH₃, -CH₃) react faster than unsubstituted benzyl bromide, while those with electron-withdrawing groups (e.g., -Cl, -NO₂) react slower. orientjchem.orgasianpubs.org Given that both the chloro and trifluoromethoxy groups are strongly deactivating, it can be inferred that the oxidation of 2-Chloro-4-(trifluoromethoxy)benzyl bromide would be significantly slower than that of unsubstituted benzyl bromide.

Table of Expected Relative Oxidation Rates for Substituted Benzyl Bromides

Substituent(s)Expected Relative Rate of OxidationRationale
4-MethoxyFastestStrong electron-donating group stabilizes the electron-deficient transition state.
4-MethylFasterElectron-donating group stabilizes the transition state.
UnsubstitutedReferenceBaseline reactivity.
4-ChloroSlowerElectron-withdrawing group destabilizes the transition state.
2-Chloro, 4-Trifluoromethoxy Slowest Two strong electron-withdrawing groups significantly destabilize the transition state.

This qualitative analysis underscores the profound influence of the electronic character of substituents on the kinetic profile of benzylic oxidations.

Applications in Organic Synthesis and Advanced Materials Research

A Strategic Asset for Complex Chemical Synthesis

The distinct combination of substituents on the aromatic ring of 2-Chloro-4-(trifluoromethoxy)benzylbromide provides chemists with a powerful tool for molecular design and synthesis. The presence of the chloro and trifluoromethoxy groups influences the electronic properties and reactivity of the molecule, while the benzyl (B1604629) bromide moiety serves as a reactive handle for a variety of chemical transformations.

Facile Introduction of Substituted Benzyl Moieties into Target Molecules

The primary utility of this compound lies in its ability to readily introduce the 2-chloro-4-(trifluoromethoxy)benzyl group into a wide range of organic molecules. The carbon-bromine bond in the benzyl position is susceptible to nucleophilic substitution, allowing for the straightforward attachment of this substituted aromatic fragment to various substrates. This electrophilic nature facilitates reactions with a multitude of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the construction of more complex molecular frameworks. This reactivity is a cornerstone of its application as a building block in multi-step organic syntheses. google.com

Precursor for Functionalized Ligands in Catalytic Systems

While direct and specific examples in peer-reviewed literature are still emerging, the structural characteristics of this compound make it a promising precursor for the synthesis of functionalized ligands for catalytic systems. The benzyl bromide handle can be utilized to anchor the 2-chloro-4-(trifluoromethoxy)phenyl moiety to various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. The electronic properties of the substituted phenyl ring, influenced by the electron-withdrawing chloro and trifluoromethoxy groups, can modulate the electronic environment of the metal center in a resulting catalyst complex. This modulation can, in turn, influence the catalyst's activity, selectivity, and stability in a variety of cross-coupling and other transition metal-catalyzed reactions.

A Key Intermediate in Specialized Chemical Synthesis

Beyond its general utility as a building block, this compound serves as a crucial intermediate in the synthesis of specialized chemical entities with potential applications in medicinal chemistry and materials science.

Synthesis of Bioactive Compound Scaffolds

The 2-chloro-4-(trifluoromethoxy)phenyl scaffold is a recurring motif in various bioactive compounds. The incorporation of trifluoromethoxy groups is a known strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Similarly, the chlorine atom can influence the pharmacokinetic properties and binding interactions of a molecule. Patents have been filed for various compounds that utilize substituted benzyl bromides in their synthesis, highlighting the importance of such reagents in the creation of novel molecular entities with potential biological activity. researchgate.netnih.gov

Development of Potential Drug Candidate Precursors

The synthesis of precursors for potential drug candidates often involves the use of versatile intermediates like this compound. Its ability to participate in a variety of chemical reactions allows for the elaboration of the core structure into more complex molecules that can be screened for therapeutic activity. For instance, related compounds such as 2-(4-trifluoromethoxyphenyl)ethylamine, an important intermediate for agrochemically active compounds, can be prepared from precursors like 4-bromomethyl-1-trifluoromethoxybenzene. google.com This underscores the role of such brominated benzyl compounds in the development pipeline of new chemical entities.

Intermediates for Antiviral Agents (e.g., Hepatitis C Virus Inhibitors)

The fight against viral diseases necessitates the continuous development of new antiviral agents. While direct and conclusive evidence specifically linking this compound to the synthesis of Hepatitis C Virus (HCV) inhibitors is not yet widely published, the structural motifs it provides are of interest in this field. The NS5B polymerase of the Hepatitis C virus is a key target for antiviral drug development, and a variety of small molecule inhibitors have been designed to bind to this enzyme. natap.orgnih.gov Some of these inhibitors feature substituted aromatic rings. The unique electronic and steric properties conferred by the chloro and trifluoromethoxy substituents on the benzyl group of this compound make it a plausible, though not yet explicitly documented, intermediate for the synthesis of novel HCV polymerase inhibitors. The development of direct-acting antivirals is an active area of research, and the exploration of diverse chemical scaffolds is crucial for identifying new and effective treatments. wikipedia.org

Precursors for Antitubercular Compounds (e.g., Pretomanid Analogues, Nitroimidazooxazines)

While 2-Chloro-4-(trifluoromethoxy)benzyl bromide is a structurally specific reagent, research into the synthesis of prominent antitubercular agents, particularly those in the nitroimidazooxazine class, highlights the central role of a closely related, non-chlorinated analogue: 4-(trifluoromethoxy)benzyl bromide . This compound is a critical precursor in the synthesis of Pretomanid, a nitroimidazooxazine drug approved for treating specific cases of multidrug-resistant tuberculosis.

In established synthetic routes to Pretomanid, the process often involves the O-alkylation of a secondary alcohol on an imidazole (B134444) intermediate. Specifically, a solution containing the alkylated imidazole is added to a suspension of 4-(trifluoromethoxy)benzyl bromide and a strong base like sodium hydride (NaH). nih.govgoogle.com This step is crucial for installing the characteristic trifluoromethoxybenzyl ether moiety of the final drug. The reaction typically proceeds with high conversion rates, although careful temperature control is necessary to minimize the formation of undesired byproducts. nih.govgoogle.com

The general synthetic pathway for Pretomanid and its analogues often starts with a nitroimidazole core, such as 2-bromo-4-nitroimidazole (B1265489) or 2-chloro-4-nitroimidazole. google.comgoogle.com This core undergoes several transformations to build up a side chain, which is then etherified using 4-(trifluoromethoxy)benzyl bromide before the final cyclization step that forms the complete nitroimidazooxazine bicycle. nih.govgoogle.com

Researchers have also explored creating hybrids and analogues of Pretomanid to improve its properties, often by replacing the (4-trifluoromethoxy)benzyl side chain with other molecular fragments. googleapis.com These studies underscore the importance of this specific benzyl group in the bioactivity of the parent compound. Although direct use of the 2-chloro variant is not prominently documented in these specific syntheses, the extensive use of its non-chlorinated parent compound establishes the vital importance of the trifluoromethoxybenzyl scaffold in modern antitubercular drug development.

Table 1: Role of 4-(trifluoromethoxy)benzyl bromide in Pretomanid Synthesis
Reaction StepReagentsPurposeTypical ConditionsReference
O-AlkylationProtected imidazole intermediate, 4-(trifluoromethoxy)benzyl bromide, NaHInstallation of the trifluoromethoxybenzyl ether moiety.Toluene (B28343)/NMP solvent system, controlled temperature. nih.govgoogle.com
Starting Material (Core)2-chloro-4-nitro-1H-imidazole or 2-bromo-4-nitroimidazoleProvides the foundational nitroimidazole structure.Varies depending on subsequent steps. google.comgoogle.com
Final CyclizationDeprotected intermediate from the O-alkylation step, Base (e.g., NaH)Forms the final bicyclic nitroimidazooxazine structure of Pretomanid.THF solvent. google.com

Synthesis of Intermediates for Anti-Allergic Agents

A review of publicly available scientific literature and patent databases does not indicate that 2-Chloro-4-(trifluoromethoxy)benzyl bromide is a commonly used precursor or key intermediate in the synthesis of known anti-allergic agents. While syntheses of various anti-allergic drugs involve diverse building blocks, including substituted benzyl halides, the specific combination of 2-chloro and 4-trifluoromethoxy on a benzyl bromide core is not documented for this therapeutic application.

Key Intermediates in the Synthesis of Therapeutics (e.g., Siponimod)

The compound 2-Chloro-4-(trifluoromethoxy)benzyl bromide is not identified as a key intermediate in the synthesis of the multiple sclerosis therapeutic, Siponimod. The chemical structure of Siponimod is (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid. The primary benzyl halide precursor required for its synthesis would correspond to the 4-cyclohexyl-3-(trifluoromethyl)benzyl moiety, which differs significantly from 2-Chloro-4-(trifluoromethoxy)benzyl bromide. google.com

Exploration in Advanced Materials Science

While direct applications are emerging, the structural features of 2-Chloro-4-(trifluoromethoxy)benzyl bromide make it a candidate for research in advanced materials science.

Development of Specialty Polymers with Tuned Properties

The presence of a reactive benzyl bromide group allows this compound to act as a monomer or an initiator in various polymerization reactions. Analogous compounds, such as vinylbenzyl chloride (VBC), are polymerized to create materials like poly(vinylbenzyl chloride) (PVBC). This polymer serves as a versatile backbone for further functionalization via nucleophilic substitution of the benzylic chloride.

By analogy, 2-Chloro-4-(trifluoromethoxy)benzyl bromide could be used to synthesize specialty polymers. The trifluoromethoxy (–OCF₃) group is known for its high thermal stability, chemical resistance, and low dielectric constant. The chlorine atom further modifies the electronic properties and reactivity of the aromatic ring. A polymer incorporating this monomer could exhibit:

Enhanced Thermal Stability: Due to the strong C-F bonds in the –OCF₃ group.

Low Surface Energy and Hydrophobicity: Properties conferred by the fluorine content.

Tunable Refractive Index: Influenced by the presence of both chlorine and fluorine.

Such polymers could be targeted for applications in high-performance coatings, specialized membranes, or as polymer supports for catalysts and reagents.

Synthesis of Materials Exhibiting Unique Electronic or Optical Characteristics

The combination of halogen atoms (Cl, Br) and a trifluoromethoxy group on a benzene (B151609) ring suggests potential for creating materials with tailored electronic and optical properties. The trifluoromethyl (–CF₃) group, a close relative of –OCF₃, is a strong electron-withdrawing group used to modify the electronic character of molecules for applications in medicinal chemistry and materials science.

The integration of such highly fluorinated and chlorinated benzyl moieties into larger molecular architectures or crystalline solids can influence intermolecular interactions and crystal packing. Research on mixed-halide hybrid materials demonstrates that the interplay between different halides (e.g., bromide and chloride) and organic cations can lead to unique crystal structures with distinct optical and physical properties. Therefore, 2-Chloro-4-(trifluoromethoxy)benzyl bromide could serve as a valuable building block for designing:

Liquid Crystals: Where the polarity and shape of the molecule are critical.

Nonlinear Optical Materials: Arising from the asymmetric electron distribution in the molecule.

Organic Semiconductors: Where the electron-withdrawing groups can be used to tune charge transport properties.

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and orbitals in a molecule dictates its fundamental chemical and physical properties. Analysis of the electronic structure of 2-Chloro-4-(trifluoromethoxy)benzyl bromide provides crucial information about its stability, reactivity, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates higher polarizability and a greater ease of participating in chemical reactions. For substituted benzyl compounds, the nature and position of substituents on the aromatic ring significantly influence the FMO energies. In 2-Chloro-4-(trifluoromethoxy)benzyl bromide, the electron-withdrawing nature of the chloro and trifluoromethoxy groups is expected to lower the energy levels of both the HOMO and LUMO.

Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP, can predict these energy values. The analysis helps in understanding the charge transfer interactions that can occur within the molecule, which are crucial for its biological and chemical activities. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Properties Note: The following values are illustrative, based on typical DFT calculations for similarly substituted aromatic compounds.

Parameter Energy Value (eV) Description
EHOMO -8.95 Energy of the Highest Occupied Molecular Orbital; related to the capacity to donate electrons.
ELUMO -1.20 Energy of the Lowest Unoccupied Molecular Orbital; related to the capacity to accept electrons.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEPS map displays regions of varying electrostatic potential on the electron density surface.

Different colors on the MEPS map represent different potential values:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often located around hydrogen atoms or electron-withdrawing groups. researchgate.net

Green: Represents areas with neutral or near-zero potential. researchgate.net

For 2-Chloro-4-(trifluoromethoxy)benzyl bromide, the MEPS would show significant negative potential around the oxygen and fluorine atoms of the trifluoromethoxy group and the chlorine atom. Conversely, a region of positive potential would be expected around the benzylic hydrogens of the -CH₂Br group, making the carbon atom an electrophilic site prone to nucleophilic attack. nih.gov This visualization helps in understanding intermolecular interactions and predicting the sites for chemical reactions. dtic.mil

Theoretical vibrational analysis, performed using quantum chemical calculations like DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule's functional groups. scispace.com

For 2-Chloro-4-(trifluoromethoxy)benzyl bromide, this analysis would identify characteristic frequencies for:

C-Br stretching and bending modes of the benzyl bromide group.

C-Cl stretching of the chloro group attached to the aromatic ring.

Vibrations associated with the -OCF₃ group, including C-F and C-O stretching.

Aromatic C-H and C=C stretching and bending modes.

Comparing these calculated frequencies with experimental data allows for a detailed confirmation of the molecular structure. Discrepancies between theoretical and experimental values can often be reconciled by applying a scaling factor to the computed frequencies. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges for the specified bonds, derived from computational studies on analogous molecules.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-Br Stretching 550 - 650
C-Cl Stretching 700 - 800
C-O (Aryl) Stretching 1200 - 1280
C-F (in -OCF₃) Asymmetric Stretching 1150 - 1250

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, identification of intermediates, and calculation of activation energies by analyzing transition states.

Benzyl halides like 2-Chloro-4-(trifluoromethoxy)benzyl bromide are versatile substrates that can undergo nucleophilic substitution reactions. Quantum chemical calculations can help determine the most likely mechanistic pathway.

SN2 Mechanism: As a primary benzylic bromide, the compound is a good candidate for SN2 (Substitution Nucleophilic Bimolecular) reactions. nih.govstudy.com Computational studies can model the backside attack of a nucleophile, mapping the geometry and energy of the trigonal bipyramidal transition state. researchgate.netchemistrysteps.com These calculations can provide the activation energy barrier, offering insight into the reaction kinetics. Molecular electron density theory studies have been used to understand the electronic effects of substituents on the kinetics of SN2 reactions in similar systems. nih.gov

SN1 and Carbocation Stability: While it is a primary halide, benzyl bromide can also react via an SN1-like pathway because the resulting benzyl carbocation is stabilized by resonance with the aromatic ring. study.com Theoretical calculations can assess the stability of the 2-chloro-4-(trifluoromethoxy)benzyl cation. The electron-withdrawing substituents would generally destabilize a positive charge on the ring, making this pathway potentially less favorable than for unsubstituted benzyl bromide.

Phenonium Ion Formation: In certain reactions, neighboring group participation from the phenyl ring can lead to the formation of a bridged intermediate known as a phenonium ion. nih.gov Computational studies can explore the viability of this pathway by calculating the structure and stability of the potential phenonium ion intermediate and the associated transition states for its formation and subsequent ring-opening. nih.govresearchgate.net

The three-dimensional arrangement of atoms, or conformation, plays a significant role in a molecule's reactivity and physical properties. For 2-Chloro-4-(trifluoromethoxy)benzyl bromide, key conformational questions involve the rotational barriers around the C(aryl)-CH₂Br and C(aryl)-OCF₃ bonds.

Quantum chemical calculations can be used to perform a conformational analysis by systematically rotating these bonds and calculating the potential energy at each step. This allows for the identification of the lowest energy (most stable) conformations and the energy barriers for interconversion between different conformers. Such studies on substituted aromatic compounds reveal how steric hindrance and electronic interactions (like hyperconjugation) between the substituents and the aromatic ring dictate the preferred molecular geometry. scilit.com For this molecule, the analysis would likely show a preference for conformations that minimize steric clash between the bulky -CH₂Br and -OCF₃ groups and the ortho-substituted chlorine atom.

Advanced Spectroscopic Characterization Methodologies for 2 Chloro 4 Trifluoromethoxy Benzylbromide Derivatives

Vibrational Spectroscopy Techniques (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are invaluable for identifying functional groups and understanding the intramolecular forces within a compound. For derivatives of 2-Chloro-4-(trifluoromethoxy)benzyl bromide, the vibrational spectra are complex, with characteristic bands arising from the substituted benzene (B151609) ring, the trifluoromethoxy group, the chloro group, and the benzyl (B1604629) bromide moiety.

The analysis of the vibrational spectra of related compounds, such as dichlorobenzyl alcohol and other halogenated benzene derivatives, offers insights into the expected spectral features of 2-Chloro-4-(trifluoromethoxy)benzyl bromide derivatives. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The phenyl ring stretching modes are expected to appear in the 1620-1250 cm⁻¹ range.

The presence of the trifluoromethoxy group introduces strong absorption bands. The C-F stretching vibrations are known to be very intense in the infrared spectrum, typically appearing in the 1300-1000 cm⁻¹ region. The C-Cl stretching vibration is generally observed as a strong band in the 770-505 cm⁻¹ region. The CH₂ group of the benzyl bromide moiety will exhibit characteristic stretching and bending vibrations. Asymmetric and symmetric CH₂ stretching modes are anticipated around 3000±50 cm⁻¹ and 2965±30 cm⁻¹, respectively, while scissoring and wagging vibrations are expected near 1455±55 cm⁻¹ and 1350±85 cm⁻¹, respectively.

A complete vibrational assignment is often supported by theoretical calculations using methods like Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with good accuracy.

Table 1: Representative Vibrational Frequencies for Halogenated Benzyl Derivatives

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Reference
Aromatic C-H Stretch 3100 - 3000
CH₂ Asymmetric Stretch 3050 - 2950
CH₂ Symmetric Stretch 2995 - 2895
Phenyl Ring Stretch 1620 - 1250
CH₂ Scissoring 1510 - 1400
CH₂ Wagging 1435 - 1265
C-F Stretch 1300 - 1000

Note: The data in this table is based on analogous compounds and represents expected ranges for 2-Chloro-4-(trifluoromethoxy)benzyl bromide derivatives.

Solid-State Structural Elucidation

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties, such as melting point, solubility, and stability. Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement within a crystal lattice.

The crystal system and space group, determined from the diffraction data, describe the symmetry of the crystal lattice. This information is crucial for understanding the packing of the molecules in the solid state.

Table 2: Illustrative Crystallographic Parameters for a Substituted Benzyl Derivative

Parameter Value Reference
Crystal System Monoclinic
Space Group C2/c
a (Å) 25.653(8)
b (Å) 8.368(3)
c (Å) 13.809(6)
β (°) 104.342(15)
V (ų) 2871.9(9)

Note: The data in this table is for 2-chloro-4-fluorobenzyl 2-acetoxybenzoate, a related compound, and serves as an example of the type of data obtained from single-crystal X-ray diffraction.

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The presence of chlorine and trifluoromethoxy groups in derivatives of 2-Chloro-4-(trifluoromethoxy)benzyl bromide makes them likely to participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species.

The trifluoromethyl group, while generally considered weakly coordinating, can participate in weak hydrogen bonds and other non-covalent interactions that influence the crystal packing. The study of these interactions is critical for crystal engineering, where the goal is to design materials with specific properties by controlling the arrangement of molecules in the solid state.

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Routes

Traditional methods for producing benzyl (B1604629) bromides often involve bromination of the corresponding toluene (B28343) derivative. These routes can employ harsh reagents and generate significant waste. For instance, the synthesis of related compounds like 4-(trifluoromethoxy)benzyl bromide can start from 4-(trifluoromethoxy)benzyl alcohol and hydrobromic acid or from trifluoromethoxybenzene via bromomethylation. google.comsigmaaldrich.com These multi-step processes may require expensive and hazardous materials. google.com

The development of environmentally benign routes focuses on several key principles of green chemistry:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Reagents: Replacing hazardous brominating agents with safer alternatives.

Waste Prevention: Minimizing by-product formation and developing processes that are easier to purify. carlroth.com

Milder Reaction Conditions: Employing catalysts that allow reactions to proceed at lower temperatures and pressures, thus saving energy. google.com

A potential greener route for 2-Chloro-4-(trifluoromethoxy)benzyl bromide could involve the direct, selective bromination of 2-chloro-4-(trifluoromethoxy)toluene using a photochemically activated brominating agent in a continuous flow system, which can improve selectivity and reduce waste.

Application of Flow Chemistry Techniques

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for making chemical manufacturing safer, more efficient, and scalable. rsc.orgnih.gov It involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. This contrasts with traditional batch processing, where all reagents are mixed in a single vessel. The benefits of this approach are particularly evident for reactions that are fast, highly exothermic, or involve hazardous intermediates. nih.gov

Continuous flow systems offer significant advantages for the synthesis of pharmaceutical intermediates. nih.gov The scalability of a flow process is often more straightforward than a batch process; instead of using larger and potentially more dangerous reactors, production can be increased by running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. wiley-vch.de

For the synthesis of benzyl bromides, continuous flow allows for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to higher yields, improved purity, and better reproducibility. rsc.org For example, a photochemical benzylic bromination using BrCCl3 in a continuous flow setup was successfully demonstrated for a pharmaceutically relevant intermediate, achieving a high yield and space-time-yield. rsc.org This approach avoids the need to isolate hazardous intermediates, a key advantage for compounds like benzyl azides. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Generic Benzylic Bromination

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Complex, requires reactor redesignLinear, by extending run time or numbering-up wiley-vch.de
Heat Transfer Poor, risk of thermal runawayExcellent, high surface-to-volume ratio wiley-vch.dersc.org
Mass Transfer Often limited by mixing speedEnhanced, rapid mixing rsc.org
Safety Higher risk with hazardous reagentsImproved, small reactor volumes nih.gov
Reproducibility Can be variable batch-to-batchHigh, due to precise process control
Process Optimization Time-consuming, one parameter at a timeRapid, automated systems can screen conditions quickly ucl.ac.uk

Microreactors are a key component of modern flow chemistry, featuring channels with diameters typically in the sub-millimeter range. rsc.org Their high surface-area-to-volume ratio provides exceptionally efficient heat and mass transfer compared to conventional batch reactors. wiley-vch.de This is crucial for controlling highly exothermic reactions, such as nitrations or certain halogenations, preventing the formation of dangerous hotspots and unwanted by-products. nih.govwiley-vch.de

By eliminating transport limitations, reactions in microreactors can proceed at their intrinsic kinetic rates, often leading to significantly higher selectivity and yield. wiley-vch.de The precise control of residence time within a microreactor also helps to suppress consecutive reactions that might otherwise lower the yield of the desired product. wiley-vch.de This level of control is instrumental in optimizing the synthesis of complex molecules where multiple reaction pathways are possible. ucl.ac.ukresearchgate.net

Photochemistry, which uses light to initiate chemical reactions, is highly compatible with continuous flow systems. mdpi.com The shallow path length of microreactors ensures uniform light penetration throughout the reaction medium, overcoming a major limitation of batch photochemical reactors where light intensity decreases significantly with distance from the source. mdpi.com

Photoorganocatalysis combines the benefits of photochemistry with organocatalysis, using small organic molecules as catalysts that are activated by light. This approach can enable novel transformations under mild conditions. In a continuous flow setup, this can lead to highly efficient and selective processes. For instance, photochemical brominations can be performed with greater control and safety. rsc.org The use of photocatalysis in flow has been demonstrated for various reactions, including N–CH3 oxidation of trialkylamines using a soluble photocatalyst and oxygen. nih.gov

Utilization of Sustainable Oxidants and Solvents (e.g., Molecular Oxygen, Water)

A core tenet of green chemistry is the use of safer solvents and auxiliaries. carlroth.com Many traditional organic syntheses rely on volatile organic compounds (VOCs) that are flammable, toxic, and environmentally harmful. Research is actively exploring the use of greener solvents such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.gov

In the context of oxidation reactions, which may be relevant in precursor synthesis, molecular oxygen (from air) is an ideal green oxidant as its only by-product is water. While its direct application to the synthesis of 2-Chloro-4-(trifluoromethoxy)benzyl bromide is not established, the principle of replacing heavy-metal-based oxidants or other hazardous reagents is a key goal. For example, photooxygenation reactions have been developed in nebulizer-based photo-reactors using oxygen from the air. mdpi.com Similarly, using water as a solvent, where feasible, can dramatically improve the environmental profile of a synthesis. acs.org The development of catalytic systems that are effective in aqueous media is an active area of research with significant potential for making chemical production more sustainable. acs.org

Q & A

Q. Discrepancies in reported melting points: How to address variability?

  • Answer : Literature reports melting points ranging from 30–35°C . Variability arises from polymorphic forms or hygroscopicity. Standardize measurement protocols:
  • Use a calibrated differential scanning calorimeter (DSC) with a heating rate of 5°C/min.
  • Pre-dry samples under vacuum (40°C, 24 h) to remove moisture .

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